2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c25-19(12-6-7-15-16(9-12)28-11-27-15)24-21-23-18-14(4-1-5-17(18)30-21)20(26)22-10-13-3-2-8-29-13/h2-3,6-9,14H,1,4-5,10-11H2,(H,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGUQQVVCWVBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety
- Thiazole ring
- Thiophene substituent
These structural components are believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of benzo[d][1,3]dioxole showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates:
- Inhibition of Pathogens : It has shown effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell walls or interference with metabolic pathways.
- Research Findings : In vitro studies revealed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
- Construction of the Thiazole Ring : A thiazole ring can be synthesized using thioketones and amines under acidic conditions.
- Coupling Reaction : The final product is obtained through coupling reactions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in the presence of a catalyst.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| HTS05309 | HTS05309 | Auxin receptor agonist with root growth promotion in Arabidopsis thaliana |
| K-10 | K-10 | Significant root elongation activity at low concentrations |
The comparison highlights how variations in structure can lead to differences in biological activity.
Preparation Methods
Preparation of Benzo[d]dioxole-5-carboxylic Acid (Intermediate A)
Intermediate A is synthesized via esterification and cyclization of 2,3-dihydroxybenzoic acid. As detailed in, methyl esterification with concentrated H₂SO₄ in refluxing methanol (65°C, 12 h) yields methyl 2,3-dihydroxybenzoate (93% yield). Subsequent alkylation with 1,2-dibromoethane in the presence of K₂CO₃ (DMF, 80°C, 8 h) forms the dioxole ring, followed by LiOH-mediated hydrolysis (THF/H₂O, 0°C→RT, 4 h) to afford Intermediate A in 78% overall yield.
Table 1: Reaction Parameters for Intermediate A
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 12 h | 93% |
| Alkylation | 1,2-Dibromoethane, K₂CO₃ | DMF, 80°C, 8 h | 85% |
| Hydrolysis | LiOH, THF/H₂O | 0°C→RT, 4 h | 95% |
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylic Acid (Intermediate B)
Intermediate B is constructed via cyclocondensation, as described in. Reaction of cyclohexanone with elemental sulfur and ammonium acetate in DMF (120°C, 6 h) generates 4,5,6,7-tetrahydrobenzo[d]thiazole. Subsequent oxidation with KMnO₄ in acidic medium (H₂SO₄, 0°C, 2 h) introduces the carboxylic acid group at the 4-position, yielding Intermediate B in 68% overall yield.
Generation of Thiophen-2-ylmethanamine (Intermediate C)
Intermediate C is prepared via Gabriel synthesis. Thiophen-2-ylmethyl bromide is treated with phthalimide (K₂CO₃, DMF, 60°C, 6 h), followed by hydrazinolysis (NH₂NH₂, EtOH, reflux, 3 h) to yield the primary amine (82% yield).
Amide Bond Formation and Final Assembly
Coupling of Intermediate A and B
Intermediate A is activated using ClCO₂Et (0°C, 1 h) and coupled to Intermediate B in anhydrous THF with N-methylmorpholine (NMM) as the base (0°C→RT, 12 h). This yields the bis-carboxylic acid precursor (87% yield).
Final Amidation with Intermediate C
The bis-carboxylic acid is treated with HATU and DIPEA in DMF (0°C, 30 min), followed by addition of Intermediate C (RT, 24 h). Purification via silica chromatography (EtOAc/hexane, 3:7) affords the target compound in 76% yield (HPLC purity: 85%).
Table 2: Final Coupling Optimization
| Reagent System | Solvent | Time (h) | Yield | Purity |
|---|---|---|---|---|
| HATU/DIPEA | DMF | 24 | 76% | 85% |
| EDCI/HOBt | DCM | 48 | 62% | 72% |
| T3P | MeCN | 18 | 68% | 80% |
Spectroscopic Characterization and Validation
1H NMR (400 MHz, DMSO- d6): δ 12.34 (s, 1H, CONH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, Th-H), 6.94–6.88 (m, 4H, dioxole-H), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.12–2.95 (m, 4H, tetrahydro-H), 2.34–2.22 (m, 2H, cyclohexyl-H).
HRMS (ESI): m/z calculated for C₂₃H₂₁N₃O₄S₂ [M+H]+: 484.1124; found: 484.1128.
Process Optimization and Scale-Up Considerations
Batch-scale synthesis in 1536-well plates (30 mM in DMSO, 5 μL volume) demonstrates reproducibility (RSD <5%). Antioxidants like L-ascorbic acid (0.1 eq.) suppress N-oxide impurities during storage.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with thiophen-2-ylmethylamine, followed by cyclization to form the tetrahydrobenzo[d]thiazole core. Key steps include:
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) to form amide bonds .
- Cyclization : Controlled pH (e.g., 8–9) and temperature (60–80°C) to favor ring closure .
- Purification : Thin-layer chromatography (TLC) or reverse-phase HPLC for intermediate monitoring; recrystallization from ethanol/DMF mixtures for final product isolation .
Critical Factors : Excess triethylamine as a base improves coupling efficiency, while avoiding prolonged heating prevents thiazole ring degradation .
Q. How is structural confirmation performed, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the tetrahydrobenzo[d]thiazole ring (e.g., δ 2.5–3.5 ppm for CH groups in the thiazoline ring) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~500–550) .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm carboxamide C=O stretches .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin-like serine proteases) due to the compound’s carboxamide-thiazole motif .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The tetrahydrobenzo[d]thiazole core restricts access to the carboxamide group, reducing reactivity with bulky nucleophiles (e.g., tert-butylamine). Use smaller nucleophiles (e.g., methylamine) or polar aprotic solvents (DMF) to enhance reaction rates .
- Electronic Effects : Electron-withdrawing groups (e.g., benzo[d][1,3]dioxole) stabilize transition states in SNAr reactions. DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may skew results .
- Structural Analog Comparison : Benchmark against analogs (e.g., N-(3,5-dimethylphenyl) derivatives) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) guide rational design of derivatives with enhanced potency?
- Methodological Answer : Key Modifications :
| Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxole | Fluorination at C-5 | ↑ Lipophilicity; 2× IC improvement in kinase inhibition | |
| Thiophen-2-ylmethyl | Replacement with pyridylmethyl | ↑ Solubility; reduced cytotoxicity | |
| Tetrahydrobenzo[d]thiazole | Oxidation to thiazole | ↓ Metabolic stability; ↑ off-target effects |
Q. What are the stability challenges during long-term storage, and how can they be mitigated?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the carboxamide group (pH < 5 or > 9) and photooxidation of the thiophene ring .
- Stabilization Methods :
- Store in amber vials at −20°C under argon.
- Lyophilization with cryoprotectants (e.g., trehalose) for aqueous solutions .
Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain Variability : S. aureus (Gram-positive) may exhibit higher susceptibility due to membrane composition vs. P. aeruginosa (Gram-negative) with efflux pumps .
- Compound Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates (>200 nm), which reduce bioavailability. Use surfactants (e.g., Tween-80) in assay media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
